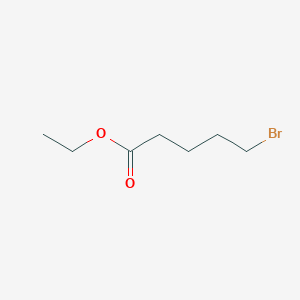

Ethyl 5-bromovalerate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRWBGJRWRHQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163417 | |

| Record name | Ethyl 5-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14660-52-7 | |

| Record name | Ethyl 5-bromovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14660-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14660-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-bromovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-BROMOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG6TP2H7HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-Bromovalerate: Chemical Properties, Structure, and Synthetic Applications

This guide provides a comprehensive overview of ethyl 5-bromovalerate, a versatile alkyl halide ester widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center and an ester moiety, makes it a valuable building block for the synthesis of a diverse range of molecules, particularly in the fields of pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its chemical properties, structure, and practical experimental methodologies.

Core Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid.[1] Its physical and chemical characteristics are critical for its handling, storage, and application in synthetic chemistry. The key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 209.08 g/mol | [1][4][5] |

| CAS Number | 14660-52-7 | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Density | ~1.321 g/mL at 25 °C | [1][4][7] |

| Boiling Point | 104-109 °C at 12 mmHg | [1][4][7] |

| Refractive Index (n20/D) | ~1.458 | [4][7] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [4] |

| Solubility | Not miscible or difficult to mix in water | [2][7] |

| Purity (Typical Assay) | ≥97.0% to ≥98.0% | [1][8][9] |

Chemical Structure and Identifiers

The structure of this compound features a five-carbon valerate (B167501) backbone, with a bromine atom at the terminal (C5) position and an ethyl ester group at the other end. This structure makes it an excellent substrate for nucleophilic substitution at the primary carbon bearing the bromine atom.

| Identifier | Value | Reference(s) |

| IUPAC Name | ethyl 5-bromopentanoate | [3][5] |

| SMILES String | CCOC(=O)CCCCBr | [4][5] |

| InChI | 1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | [4][5] |

| InChIKey | AFRWBGJRWRHQOV-UHFFFAOYSA-N | [3][4][5] |

Reactivity and Applications in Synthesis

The primary reactivity of this compound stems from its bromoalkyl group, which makes it an excellent precursor for bimolecular nucleophilic substitution (Sₙ2) reactions.[4] This allows for the facile introduction of various functional groups onto its carbon chain. Its versatility has led to its use in diverse applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules and active pharmaceutical ingredients (APIs). It is notably used in the preparation of amino acid derivatives like S(γ-Carboxypropyl)-DL-homocysteine and in the development of analogues of drugs such as valproic acid.[1][2][7]

-

Agrochemicals and Specialty Chemicals: Its reactivity is harnessed to create novel agrochemicals and other specialty chemicals.

-

Flavor and Fragrance Industry: The ester component gives it a characteristic fruity odor, leading to its use in fragrance formulations.[6]

-

Polymer Chemistry: It can be employed in the synthesis of specialized polymers, contributing unique properties to the final materials.

The following diagram illustrates the logical workflow of using a versatile building block like this compound in a typical medicinal chemistry program to generate novel analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

A representative application of this compound is in the synthesis of ethyl 5-azidovalerate via an Sₙ2 reaction. This transformation is a foundational step for introducing an azide (B81097) group, which can be further modified, for instance, through "click chemistry" or reduction to an amine.

This protocol details the nucleophilic substitution of the bromide in this compound with an azide anion.

Reaction Mechanism:

The synthesis proceeds via a classic Sₙ2 mechanism, where the azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction occurs in a single, concerted step, leading to the displacement of the bromide ion.

Experimental Workflow:

The following diagram outlines the general laboratory workflow for this synthesis.

Detailed Methodology:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, carefully add sodium azide (NaN₃) (typically 1.5 to 3.0 equivalents).

-

Reaction Conditions: Seal the flask and stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is generally allowed to proceed for 12-18 hours to ensure complete conversion.

-

Work-up:

-

Following the reaction period, remove the DMF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.

-

Separate the organic layer. Sequentially wash the organic layer with deionized water and then with brine to remove any remaining DMF and salts.

-

-

Drying and Purification:

-

Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

-

Analysis: The successful synthesis can be confirmed using standard analytical techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, a characteristic strong, sharp absorption band for the azide (N₃) stretch will appear around 2100 cm⁻¹. The ester carbonyl (C=O) stretch is observed around 1730 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will show the characteristic signals for the ethyl ester and the pentanoate backbone, with shifts indicative of the azide group's presence.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not use metal spatulas. All azide-containing waste must be quenched and disposed of according to institutional safety protocols.

References

- 1. This compound 98 14660-52-7 [sigmaaldrich.com]

- 2. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 14660-52-7 [chemicalbook.com]

- 7. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Ethyl 5-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-bromovalerate, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its chemical and physical properties, outlines a key experimental protocol, and illustrates its reactive potential.

Core Chemical Identifiers and Properties

This compound, a bromoalkyl ester, is a valuable intermediate due to its capacity for nucleophilic substitution, enabling the introduction of diverse functional groups.[1] Its identity is formally established by the following identifiers:

-

Synonyms : 5-Bromopentanoic acid ethyl ester, 5-Bromovaleric acid ethyl ester, Ethyl 5-bromopentanoate[3][5][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H13BrO2 | [1][2][4] |

| Molecular Weight | 209.08 g/mol | [1][4][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Density | 1.321 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 104-109 °C at 12 mmHg | [1][7][8] |

| Refractive Index | n20/D 1.458 | [7][8] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [6][8] |

| Purity | ≥97.0% to ≥98.0% | [1][9] |

| Solubility | Soluble in organic solvents, limited solubility in water | [5][7] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| XLogP3-AA | 1.9 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 6 | [4] |

Key Applications in Synthesis

This compound is a key building block in the synthesis of more complex molecules. Its bromoalkyl ester structure makes it an excellent precursor for nucleophilic substitution reactions.[1] Notable applications include:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the preparation of various Active Pharmaceutical Ingredients (APIs). For example, it is used in the synthesis of S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine.[1][6][7][10]

-

Organic Intermediates : It is a precursor for other valuable intermediates, such as ethyl 5-azidovalerate.[1][7][11]

-

Flavor and Fragrance Industry : The compound is utilized in the creation of specific scent profiles.[10][12]

-

Biochemical Research : It is employed in studies to understand biological processes.[1][12]

Experimental Protocol: Synthesis of Ethyl 5-azidovalerate

This section provides a detailed methodology for the synthesis of ethyl 5-azidovalerate from this compound via a bimolecular nucleophilic substitution (SN2) reaction.[11]

Materials:

-

This compound (1.0 equivalent)

-

Sodium azide (B81097) (NaN₃) (3.0 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dimethylformamide.[11]

-

Addition of Sodium Azide : To the stirred solution, add sodium azide.[11]

-

Reaction Conditions : Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically allowed to proceed for approximately 18 hours to ensure complete conversion.[11]

-

Work-up :

-

Remove the DMF under reduced pressure using a rotary evaporator.[11]

-

To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.[11]

-

Separate the organic layer.[11]

-

Wash the organic layer sequentially with deionized water and then with brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]

-

-

Purification :

-

Filter off the drying agent.[11]

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.[11]

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[11]

-

Safety Precautions : Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11]

Reaction Pathway Visualization

The following diagram illustrates the SN2 reaction for the synthesis of ethyl 5-azidovalerate from this compound.

Caption: SN2 synthesis of ethyl 5-azidovalerate.

References

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 5-BROMOPENTANOATE | CAS 14660-52-7 [matrix-fine-chemicals.com]

- 3. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]

- 6. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 14660-52-7 [chemicalbook.com]

- 8. This compound 98 14660-52-7 [sigmaaldrich.com]

- 9. 5-ブロモ吉草酸エチル | this compound | 14660-52-7 | 東京化成工業株式会社 [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of Ethyl 5-bromovalerate: A Technical Overview

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromovalerate (CAS No. 14660-52-7), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| -O-CH ₂-CH₃ | 4.136 |

| Br-CH ₂- | 3.422 |

| -C(=O)-CH ₂- | 2.342 |

| Br-CH₂-CH ₂- | 1.91 |

| -CH₂-CH ₂-CH₂- | 1.79 |

| -O-CH₂-CH ₃ | 1.261 |

| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

| -C =O | 172.8 |

| -O-C H₂- | 60.5 |

| Br-C H₂- | 33.1 |

| -C(=O)-C H₂- | 32.8 |

| Br-CH₂-C H₂- | 32.0 |

| -CH₂-C H₂-CH₂- | 23.8 |

| -O-CH₂-C H₃ | 14.2 |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1735 cm⁻¹ | C=O (Ester) stretch |

| ~1180 cm⁻¹ | C-O (Ester) stretch |

| ~2950 cm⁻¹ | C-H (Alkyl) stretch |

| ~650 cm⁻¹ | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 209/211 | Low | [M]⁺ (Molecular Ion with Br isotopes) |

| 163/165 | 17.0 / 16.3 | [M - C₂H₅O]⁺ |

| 135/137 | 15.5 / 14.6 | [Br(CH₂)₄]⁺ |

| 129 | 22.1 | [M - Br]⁺ |

| 101 | 100.0 | [C₂H₅OOC(CH₂)₂]⁺ |

| 83 | 23.1 | [C₆H₁₁]⁺ |

| 55 | 80.1 | [C₄H₇]⁺ |

| Ionization Method: Electron Ionization (75 eV)[2] |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

1. NMR Sample Preparation and Acquisition:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons.[4] Standard pulse programs are used for both one-dimensional ¹H and ¹³C acquisitions.

2. IR Spectrum Acquisition:

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat technique. A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Fourier-transform infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the crystal surface.

-

Data Acquisition: The spectrum is recorded against a background of air. A typical scan range is 4000-400 cm⁻¹.

3. Mass Spectrum Acquisition:

-

Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC.[6]

-

Data Acquisition: The mass spectrum is obtained using an Electron Ionization (EI) source. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[2][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(14660-52-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(14660-52-7) 13C NMR spectrum [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Solubility and stability of Ethyl 5-bromovalerate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromovalerate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for successful experimental design and product formulation. This technical guide provides a detailed overview of the solubility and stability of this compound (CAS RN: 14660-52-7), a key building block in organic synthesis.

Core Properties of this compound

This compound, also known as ethyl 5-bromopentanoate, is a clear, colorless to pale yellow liquid.[1][2][3] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [4] |

| Molecular Weight | 209.08 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [2][6] |

| Density | 1.321 g/mL at 25 °C | |

| Boiling Point | 104-109 °C at 12 mmHg | [2] |

| Refractive Index | n20/D 1.458 |

Solubility Profile

This compound exhibits solubility characteristics typical of a moderately polar organic compound. It is generally soluble in organic solvents but has limited miscibility with water.[3][7] Qualitative solubility information is presented in the following table.

| Solvent | Solubility | Reference(s) |

| Water | Not miscible or difficult to mix | [2][7] |

| Chloroform | Slightly soluble | [6][8] |

| Methanol | Slightly soluble | [6][8] |

| Organic Solvents (General) | Soluble | [3] |

Due to a lack of specific quantitative solubility data in the public domain, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided in the "Experimental Protocols" section.

Stability Profile

The stability of this compound is influenced by several factors, including light, pH, and the presence of incompatible materials.

Light Sensitivity: The compound is noted to be light-sensitive, and storage in a dark environment is recommended to prevent photodegradation.[6][7]

Incompatible Materials: this compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6] These materials can promote its degradation.

Use of Stabilizers: Some commercial formulations of this compound contain silver wool as a stabilizer, which suggests a potential for degradation over time, even under optimal storage conditions.

Hydrolytic Stability: As a bromoalkane and an ester, this compound is susceptible to hydrolysis. The carbon-bromine bond can undergo nucleophilic substitution, and the ester linkage can be cleaved under both acidic and basic conditions. The rate of hydrolysis is expected to be significant, particularly in the presence of acids or bases.

A comprehensive stability testing protocol is outlined in the "Experimental Protocols" section to enable researchers to determine the degradation kinetics and pathways of this compound under various stress conditions.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents at controlled temperatures.

1. Materials:

- This compound (purity >98%)

- Selected solvents (e.g., methanol, ethanol, acetone, DMSO, water) of analytical grade

- Glass vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

2. Procedure:

- Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate glass vials.

- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

- Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is transferred.

- Centrifuge the aliquot to remove any suspended micro-droplets.

- Accurately dilute the clear supernatant with the respective solvent.

- Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

- Calculate the solubility in units such as g/100 mL or mol/L.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound and the separation of its potential degradation products.[1]

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

- Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% phosphoric acid for improved peak shape).

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Detection: UV at a suitable wavelength (to be determined by UV scan)

- Column Temperature: 25 °C

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Protocol 3: Accelerated Stability and Forced Degradation Studies

This protocol details the procedures to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

- Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration.

2. Stress Conditions:

- Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

- Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.

- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Store the neat compound and its solution at 60 °C for 7 days.

- Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

- At specified time points, withdraw samples from each stress condition.

- Neutralize the acidic and basic samples before analysis.

- Analyze all samples using the validated stability-indicating HPLC method.

- Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples to that of an unstressed control. Mass spectrometry can be coupled with HPLC (LC-MS) for the structural elucidation of unknown degradation products.

Visualizations

To further clarify the concepts and workflows, the following diagrams are provided.

Caption: Factors influencing the stability of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 14660-52-7 [chemicalbook.com]

- 3. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 14660-52-7 [amp.chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound CAS#: 14660-52-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 5-bromovalerate (CAS No. 14660-52-7), a versatile reagent commonly used in organic synthesis, particularly in the pharmaceutical and flavor industries.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid[1][2] |

| Boiling Point | 104-109 °C at 12 mmHg[1][3] |

| Density | 1.321 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.458 (lit.) |

| Flash Point | 104 °C (219.2 °F) - closed cup |

| Solubility | Not miscible or difficult to mix in water.[3][4] Soluble in organic solvents.[2] |

| Stability | Stable under normal conditions. Light sensitive.[4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[6] |

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment (PPE).

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[5][7] A chemical fume hood is recommended, especially when heating the substance or handling large quantities. Eyewash stations and safety showers must be readily accessible in the work area.[5]

Handling Procedures

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

-

Take precautionary measures against static discharge.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from heat, sparks, and open flames.[8]

First Aid Measures

In the event of exposure, immediate first aid is critical. The following flowchart details the appropriate first aid procedures.

Caption: First aid procedures for exposure.

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[5][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce carbon oxides and hydrogen halides.[5][8] Vapors may form explosive mixtures with air at elevated temperatures.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Toxicological Information

Currently, no acute toxicity data is available for this compound.[5] However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[6]

Experimental Protocol: In Vitro Skin Irritation Test (General Methodology)

While specific experimental data for this compound is not publicly available, a general protocol for assessing skin irritation potential in vitro, such as the Reconstructed Human Epidermis (RhE) Test Guideline (OECD 439), would be followed. The workflow for such a test is outlined below.

Caption: Generalized workflow for in vitro skin irritation testing.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Consult with a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety information for experienced professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and perform a thorough risk assessment for your specific application.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 14660-52-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 14660-52-7 [chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-Bromovalerate from 5-Bromovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-bromovalerate from 5-bromovaleric acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow to support researchers in successfully implementing this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from 5-bromovaleric acid is achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] To favor the formation of the ester, the equilibrium of the reaction is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[3][4]

The reaction mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-bromovaleric acid, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack by Ethanol (B145695): The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

5-bromovaleric acid

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromovaleric acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1-2 hours.

-

Cooling and Concentration: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel. Add diethyl ether to dissolve the crude product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. For higher purity, the product can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Bromovaleric Acid | 1.0 equivalent | N/A |

| Ethanol | Excess (often used as solvent) | [5] |

| Catalyst | ||

| Sulfuric Acid (H₂SO₄) | Catalytic amount | [2][5] |

| Reaction Conditions | ||

| Temperature | Reflux | N/A |

| Reaction Time | 1-2 hours | N/A |

| Product Yield | ||

| This compound | Potentially high (up to 95% for similar reactions) | N/A |

| Physical Properties | ||

| Molecular Formula | C₇H₁₃BrO₂ | [6] |

| Molecular Weight | 209.08 g/mol | [6] |

| Boiling Point | 104-109 °C / 12 mmHg | [6] |

| Density | 1.321 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.458 | [6] |

Visualizing the Workflow and Reaction

To aid in the understanding of the synthesis process, the following diagrams illustrate the experimental workflow and the chemical reaction.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity during the extraction process.

-

The vapors of this compound can be irritating to the eyes and respiratory system.[8] Handle the compound in a well-ventilated area.

References

- 1. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound 98 14660-52-7 [sigmaaldrich.com]

- 7. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Ethyl 5-Bromovalerate: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 5-bromovalerate, a key building block in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization. Experimental protocols and visual diagrams are included to support researchers in its effective utilization.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound typically ranges from 97% to over 99%. For pharmaceutical applications, a purity of ≥98% is often required to minimize by-products in subsequent synthetic steps.[1][2]

Below is a summary of prominent suppliers and their advertised purity levels. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate information.

| Supplier | Advertised Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | 98% | Contains silver wool as a stabilizer. |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Available in various quantities. |

| Alfa Chemistry | - | Offers the product for research use.[3] |

| Clearsynth | High Quality | Accompanied by a Certificate of Analysis.[4] |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | Focus on quality for research and manufacturing.[1] |

| ChemicalBook | Varies (up to 99%) | Lists multiple suppliers, primarily from China.[5] |

| Accio | Varies (≥98% recommended) | Provides market trends and supplier information.[2] |

Common Impurities: While specific impurity profiles are proprietary to the manufacturer, potential impurities in this compound can include residual starting materials from its synthesis, such as 1,4-dibromobutane (B41627) or 5-bromovaleric acid, and by-products like δ-valerolactone, which can form through intramolecular cyclization.[6] The presence of water should also be minimized, with some suppliers specifying a water content of <0.1%.[2]

Analytical Methodologies for Purity Assessment

The purity of this compound is typically determined using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

Typical Experimental Protocol:

-

Instrument: Agilent 5977C GC/MSD or similar.

-

Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl / 95% dimethyl polysiloxane), is suitable.

-

Injection Mode: Pulsed splitless injection is often used to maximize the response for a broad range of compounds.

-

Oven Temperature Program: A typical program might start at 50°C for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST, WILEY) for compound identification.[7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another common method for analyzing the purity of this compound.

Typical Experimental Protocol:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is often employed.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]

-

Detection: UV detection at a wavelength appropriate for the ester functional group (e.g., 210 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Experimental Protocols: A Representative Synthetic Application

This compound is a versatile reagent used in a variety of nucleophilic substitution reactions. A common application is the synthesis of ethyl 5-azidovalerate, a useful intermediate in the preparation of more complex molecules.[5][9]

Synthesis of Ethyl 5-azidovalerate from this compound:

This procedure is a representative example of how this compound is used in a laboratory setting.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (3.0 equivalents).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for approximately 18 hours.[9]

-

Work-up:

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, further purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[9]

-

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: Key Uses & Suppliers in 2025 [accio.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | 14660-52-7 [chemicalbook.com]

- 6. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 7. aos.usm.my [aos.usm.my]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

Ethyl 5-Bromovalerate: A Bifunctional Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromovalerate, a versatile bifunctional molecule, serves as a crucial building block in a myriad of synthetic applications, ranging from pharmaceutical development to the synthesis of fine chemicals. Its unique structure, incorporating both an ester and a terminal alkyl bromide, allows for sequential or orthogonal reactions, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a summary of its quantitative data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14660-52-7 | [2][3] |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |

| Molecular Weight | 209.08 g/mol | [2][3] |

| Boiling Point | 104-109 °C at 12 mmHg | [2][4] |

| Density | 1.321 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.458 | [2][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 5-bromovaleric acid. 5-Bromovaleric acid itself can be synthesized via several routes, including the ring-opening of δ-valerolactone or the reaction of 1,4-dibromobutane (B41627) with sodium cyanide followed by hydrolysis.[5][6]

Illustrative Synthetic Workflow

Bifunctional Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The terminal bromine atom is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, amidation, or reduction. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[7][8]

Key Reactions and Applications

1. Synthesis of Amino Acid Derivatives:

This compound is a key reagent in the synthesis of modified amino acids. For instance, it is used in the preparation of S(γ-Carboxypropyl)-DL-homocysteine, a known inhibitor of the enzyme Betaine Homocysteine S-methyltransferase (BHMT).[][10]

Experimental Protocol: Synthesis of S(γ-Carboxypropyl)-DL-homocysteine

-

Materials: DL-homocysteine, this compound, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve DL-homocysteine in an aqueous solution of sodium hydroxide.

-

Add a solution of this compound in ethanol dropwise to the stirred solution of DL-homocysteine at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield S(γ-Carboxypropyl)-DL-homocysteine.

-

2. Synthesis of Azido Compounds:

The bromide in this compound can be readily displaced by an azide (B81097) group to form ethyl 5-azidovalerate, a versatile intermediate for the introduction of nitrogen-containing functionalities via click chemistry or reduction to the corresponding amine.

Experimental Protocol: Synthesis of Ethyl 5-azidovalerate

-

Materials: this compound, sodium azide, dimethylformamide (DMF), diethyl ether, water.

-

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain ethyl 5-azidovalerate.

-

3. Precursor for Pharmaceuticals and Bioactive Molecules:

5-Bromovaleric acid and its esters are important intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and for combating antibiotic resistance.[11][12] They are also used in the synthesis of GABA (γ-aminobutyric acid) analogs, which have applications in neuroscience research.[13][14]

Role in Modulating Biological Pathways

The derivatives of this compound can exhibit significant biological activity. As mentioned, S(γ-Carboxypropyl)-DL-homocysteine, synthesized from this compound, acts as an inhibitor of Betaine Homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine cycle. This pathway is crucial for regulating levels of homocysteine, an amino acid implicated in cardiovascular and neurological diseases.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), and three methylene (B1212753) groups in the valerate (B167501) chain, with the methylene group adjacent to the bromine being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the five carbons of the valerate chain.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group (around 1735 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the bromine atom.

Conclusion

This compound is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its ability to undergo a variety of chemical transformations at its two distinct functional groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of enzyme inhibitors to precursors for novel pharmaceuticals, underscore the continued importance of this reagent in both academic research and industrial drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 14660-52-7 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of ethyl 5-azidovalerate from Ethyl 5-bromovalerate protocol.

Application Note and Protocol: Synthesis of Ethyl 5-Azidovalerate

Topic: Synthesis of Ethyl 5-Azidovalerate from Ethyl 5-Bromovalerate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 5-azidovalerate, a valuable bifunctional molecule used in bioconjugation and as a building block in pharmaceutical synthesis. The protocol details the nucleophilic substitution of this compound using sodium azide (B81097).[1] Included are a step-by-step experimental procedure, quantitative data, safety precautions, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Overview and Mechanism

The synthesis of ethyl 5-azidovalerate from this compound is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[1] In this process, the highly nucleophilic azide anion (N₃⁻) attacks the electrophilic carbon atom bonded to the bromine atom.[1] The reaction proceeds in a single, concerted step, displacing the bromide ion as the leaving group.[1] The use of a polar aprotic solvent, such as dimethylformamide (DMF), is ideal as it solvates the cation (Na⁺) while leaving the azide anion free to act as a nucleophile.[2]

Caption: Reaction scheme for the synthesis of ethyl 5-azidovalerate.

Experimental Protocol

This protocol is designed for a standard laboratory scale. Appropriate adjustments and safety considerations should be made when scaling the reaction.

Materials and Equipment

Materials:

-

This compound (C₇H₁₃BrO₂)[3]

-

Sodium azide (NaN₃)[4]

-

Anhydrous dimethylformamide (DMF)[4]

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)[4]

-

Deionized water[4]

-

Saturated sodium chloride solution (Brine)[4]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[4]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Quantitative Data Summary

The following table summarizes the reagents and typical quantities for the reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| This compound | 209.08[3] | 1.0 | (e.g., 5.00 g) | (e.g., 23.9 mmol) |

| Sodium Azide (NaN₃) | 65.01 | 1.5 - 3.0[1][4] | (e.g., 2.33 g) | (e.g., 35.9 mmol) |

| Anhydrous DMF | 73.09 | - | (e.g., 50 mL) | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).[1]

-

Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.[4]

-

Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 - 3.0 eq.).[1][4] Note: Avoid using metal spatulas, especially those made of heavy metals.[4]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Quenching: Once the reaction is complete, carefully pour the mixture into a larger volume of deionized water to quench the reaction.[4]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes of the reaction mixture).[4] To improve recovery, the aqueous layer can be back-extracted with fresh organic solvent.[5]

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.[4][5] The brine wash helps to remove residual DMF and dissolved water.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 5-azidovalerate, which is typically an oil.[4]

-

Purification (Optional): If further purification is required, the product can be purified by column chromatography on silica (B1680970) gel.[1] Note: Distillation of organic azides is strongly discouraged due to the risk of explosive decomposition upon heating.[4]

Caption: Experimental workflow for the synthesis of ethyl 5-azidovalerate.

Characterization Data

The identity and purity of the synthesized ethyl 5-azidovalerate can be confirmed using standard analytical techniques.[1]

| Technique | Expected Result |

| FTIR (cm⁻¹) | ~2100 (strong, sharp N₃ stretch)[1]~1730 (strong C=O ester stretch)[1] |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the ethyl ester protons (-OCH₂CH₃) and the pentanoate backbone protons (-CH₂-). |

| ¹³C NMR (CDCl₃, ppm) | Signals for the ester carbonyl carbon, the carbon bearing the azide, and other aliphatic carbons. |

| Appearance | Oil[4] |

| Yield | High, potentially approaching 99% for analogous reactions.[1] |

Safety Precautions

Handling sodium azide and organic azides requires strict adherence to safety protocols due to their toxicity and potential for forming explosive compounds.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Explosion Hazard:

-

Heavy Metals: Avoid all contact with heavy metals (e.g., lead, copper, brass, zinc) as they can form highly shock-sensitive and explosive metal azides.[4][6] Use non-metal spatulas for handling sodium azide.

-

Acids: Do not mix azides with strong acids, as this can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6]

-

Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane (B109758) or chloroform, which can react with azides to form explosive diazidomethane.[4][6]

-

Thermal Stability: Do not heat organic azides unnecessarily.[4]

-

-

Work Environment: All procedures should be performed in a well-ventilated chemical fume hood.[1]

-

Waste Disposal: Quench any residual azide with a suitable reagent before disposal, following institutional safety guidelines.

References

Application Notes and Protocols for Ethyl 5-Bromovalerate in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 5-bromovalerate as an alkylating agent in the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. This versatile building block is particularly valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules due to its bifunctional nature, incorporating both an electrophilic alkyl bromide and a nucleophilically-modifiable ester group.

Introduction

The Williamson ether synthesis is a robust and widely applicable method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. This compound is an excellent substrate for this reaction, as it possesses a primary alkyl bromide, which is sterically accessible for nucleophilic attack, minimizing the competing E2 elimination pathway.[1][2] The presence of the ethyl ester functionality provides a handle for further synthetic transformations, making it a valuable tool in the construction of complex molecular architectures.

In drug discovery and development, the introduction of an aryloxy or alkoxy pentanoate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The linkage provided by the reaction of this compound with a phenolic or alcoholic substrate can act as a flexible spacer, and the terminal ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drug molecules.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The general mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the alcohol or phenol (B47542), forming a highly nucleophilic alkoxide or phenoxide ion.

-

Nucleophilic Attack: The resulting nucleophile attacks the electrophilic carbon atom of this compound, displacing the bromide leaving group in a concerted step.

Experimental Data and Reaction Conditions

The successful synthesis of ethyl 5-aryloxypentanoates via the Williamson ether synthesis is dependent on the appropriate choice of base, solvent, and reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[3] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, particularly for the more acidic phenols.

The following table summarizes typical reaction conditions for the Williamson ether synthesis using this compound with various substituted phenols.

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde (B117250) | K₂CO₃ | DMF | 80 | 6 | ~85 |

| 4-Hydroxybenzonitrile | K₂CO₃ | Acetone | Reflux | 12 | ~90 |

| 4-Hydroxyacetophenone | K₂CO₃ | DMF | 90 | 8 | ~88 |

| 4-Nitrophenol | K₂CO₃ | MeCN | Reflux | 10 | ~92 |

| 4-Acetamidophenol | K₂CO₃ | Butanone | Reflux | 1 | High |

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Detailed Experimental Protocols

General Protocol for the Synthesis of Ethyl 5-(4-formylphenoxy)pentanoate

This protocol describes a representative procedure for the O-alkylation of a substituted phenol with this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

This compound[4]

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.

-

Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(4-formylphenoxy)pentanoate.[5]

Applications in Drug Development

The aryloxyalkyl pentanoate scaffold, readily accessible through the Williamson ether synthesis with this compound, is a common feature in a variety of pharmacologically active compounds. The linkage can be found in molecules targeting a diverse range of biological targets. For instance, analogs of such structures are explored in the development of antihypertensive agents, anticancer therapeutics, and anti-inflammatory drugs. The ability to easily vary the phenolic component allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the phenoxide and hydrolyze the ester. Increasing the reaction temperature or time may also improve conversion. The use of a stronger base, such as sodium hydride (NaH), can be considered for less acidic phenols, though this requires stricter anhydrous conditions.[1]

-

Side Reactions: The primary side reaction is E2 elimination, which is generally minimal with the primary bromide of this compound. If elimination products are observed, consider lowering the reaction temperature.

-

Purification Challenges: The polarity of the product will depend on the substituent on the phenol. Adjusting the eluent system for column chromatography is key to achieving good separation.

By following the protocols and considering the factors outlined in these application notes, researchers and drug development professionals can effectively utilize this compound in the Williamson ether synthesis to create a diverse range of valuable molecules.

References

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

Application Note and Protocol: Malonic Ester Synthesis for Chain Elongation Using Ethyl 5-Bromovalerate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of a chain-elongated carboxylic acid via the malonic ester synthesis, utilizing diethyl malonate and ethyl 5-bromovalerate. The protocol covers enolate formation, alkylation, saponification, and decarboxylation steps.

Introduction

The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of substituted carboxylic acids.[1][2] The synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.[1][3] The alpha-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide to form a stable enolate.[1][4] This enolate acts as a potent nucleophile that can react with an alkyl halide, such as this compound, in an SN2 reaction to form a new carbon-carbon bond.[1][5] Subsequent hydrolysis (saponification) of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with a carbon chain extended by the alkyl group from the halide.[1][3] This application note details the protocol for this synthesis, which is a valuable tool in the synthesis of various organic molecules, including those with pharmaceutical applications like barbiturates.[6]

Overall Reaction Scheme

The overall reaction proceeds in three main stages:

-

Alkylation: Diethyl malonate is deprotonated with sodium ethoxide to form an enolate, which is then alkylated with this compound.

-

Saponification: The resulting tri-ester is hydrolyzed using a base, such as sodium hydroxide (B78521), to form a tricarboxylate salt.

-

Acidification and Decarboxylation: The tricarboxylate is acidified and heated to promote decarboxylation, yielding pimelic acid.

Caption: Overall reaction scheme for the synthesis of pimelic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Properties |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g | 0.1 | Density: 1.055 g/mL |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.8 g | 0.1 | Corrosive, moisture sensitive |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 100 mL | - | Flammable |

| This compound | C₇H₁₃BrO₂ | 209.08 | 20.9 g | 0.1 | Density: 1.321 g/mL[7] |

| Sodium Hydroxide | NaOH | 40.00 | 24.0 g | 0.6 | Corrosive |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | Corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Flammable, peroxide former |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Desiccant |

Experimental Protocol

Part A: Alkylation of Diethyl Malonate

-

Enolate Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in 100 mL of absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is an acid-base reaction forming the sodium salt of diethyl malonate (sodio malonic ester).[8]

-

Alkylation: To the solution of the enolate, add this compound dropwise. The resulting mixture is heated to reflux for 2-3 hours. The reaction proceeds via an SN2 mechanism where the enolate displaces the bromide ion.[5]

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. The ethanol is removed under reduced pressure. The residue is then partitioned between 100 mL of water and 100 mL of diethyl ether.

-

Extraction and Drying: The aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation to yield the crude tri-ester product. This product can be purified by vacuum distillation if necessary.

Part B: Saponification and Decarboxylation

-

Saponification: The crude tri-ester from Part A is placed in a round-bottom flask. A solution of sodium hydroxide in 100 mL of water is added. The mixture is heated to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.[9]